

# CAS number and molecular weight of 1,4-Bis(Boc)-2-piperazinemethanol

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## Compound of Interest

Compound Name:	1,4-Bis(Boc)-2-piperazinemethanol
Cat. No.:	B183786

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## In-Depth Technical Guide: 1,4-Bis(Boc)-2-piperazinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Bis(Boc)-2-piperazinemethanol**, a key chiral building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications in the development of targeted therapeutics, with a particular focus on its role in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.

## Core Compound Identification and Properties

The compound of interest, often referred to as **1,4-Bis(Boc)-2-piperazinemethanol**, is more precisely identified in chemical literature and databases as (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine or its (S)-enantiomer. The Boc groups (tert-butoxycarbonyl) serve as protecting groups for the piperazine nitrogens, allowing for controlled, regioselective reactions.

Table 1: Chemical and Physical Properties of (R)-1,4-(Di-Boc)-2-(hydroxymethyl)piperazine

Property	Value
CAS Number	1159598-21-6 <a href="#">[1]</a>
Molecular Formula	C <sub>15</sub> H <sub>28</sub> N <sub>2</sub> O <sub>5</sub> <a href="#">[1]</a>
Molecular Weight	316.39 g/mol <a href="#">[1]</a>
IUPAC Name	di-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate <a href="#">[1]</a>
Appearance	White to off-white solid
Solubility	Soluble in chloroform and methanol <a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine is a critical process for its application in drug discovery. A common synthetic route involves the protection of the piperazine nitrogens followed by the introduction of the hydroxymethyl group.

## Detailed Synthesis Protocol for 1,4-di-Boc-2-hydroxymethylpiperazine

A patented method outlines a two-step process starting from (R)-2-hydroxymethylpiperazine.[\[2\]](#)

### Step 1: Boc Protection of (R)-2-hydroxymethylpiperazine

- An aqueous solution of (R)-2-hydroxymethylpiperazine is placed in a reaction vessel.
- The vessel is cooled in an ice bath, and sodium hydroxide is added in portions.
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) is then added dropwise to the reaction mixture. The molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is maintained at 1:2.1-2.2.
- The reaction is allowed to proceed for 12 hours at room temperature.
- Following the reaction, the mixture is extracted three times with dichloromethane.
- The combined organic phases are washed twice with 1M hydrochloric acid.

- The organic phase is then dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily product.
- The crude product is purified by crystallization to obtain 1,4-di-Boc-2-hydroxymethylpiperazine.

This protocol provides a scalable and efficient method for producing the desired chiral intermediate.

## Applications in Drug Discovery and Development

**1,4-Bis(Boc)-2-piperazinemethanol** is a valuable building block in the synthesis of complex, biologically active molecules. Its primary application lies in the development of kinase inhibitors, particularly for the phosphoinositide 3-kinase (PI3K) family.

### Role in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

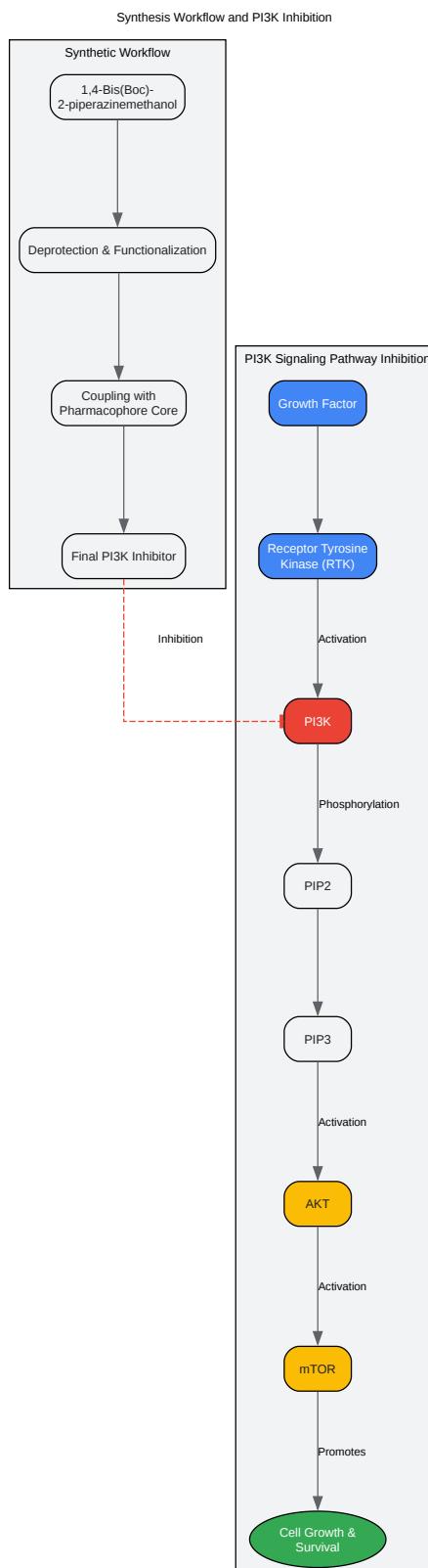
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.<sup>[3]</sup> Consequently, PI3K inhibitors are a major focus of cancer drug development.<sup>[4]</sup> **1,4-Bis(Boc)-2-piperazinemethanol** serves as a precursor for introducing a substituted piperazine moiety into the structure of these inhibitors. This moiety can be crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final drug candidate.<sup>[1]</sup>

Derivatives of this compound have been investigated for their therapeutic potential in conditions such as rheumatoid arthritis, malaria, and tuberculosis.<sup>[1]</sup>

## Signaling Pathways

The utility of **1,4-Bis(Boc)-2-piperazinemethanol** as a synthetic intermediate is best understood in the context of the signaling pathways targeted by the final drug products. The PI3K/AKT/mTOR pathway is a prominent example.

The diagram below illustrates a simplified workflow for the synthesis of a generic PI3K inhibitor using **1,4-Bis(Boc)-2-piperazinemethanol** as a starting material, followed by its mechanism of action in the PI3K signaling pathway.

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Caption: Synthetic workflow and mechanism of PI3K pathway inhibition.

## Conclusion

**1,4-Bis(Boc)-2-piperazinemethanol** is a fundamentally important chiral building block in contemporary drug discovery. Its protected functional groups allow for precise chemical manipulations, making it an ideal starting material for the synthesis of complex heterocyclic compounds. Its most notable application is in the creation of potent and selective PI3K inhibitors, which are at the forefront of targeted cancer therapy. A thorough understanding of the synthesis and reactivity of this compound is therefore essential for researchers and scientists working to develop the next generation of kinase inhibitors and other novel therapeutics.

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## References

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